Cas no 2228872-89-5 (2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene)

2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene structure
2228872-89-5 structure
Product Name:2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene
CAS No:2228872-89-5
MF:C10H7ClF2
MW:200.612388849258
CID:5862451
PubChem ID:165637219
Update Time:2025-07-17

2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene
    • EN300-1993661
    • 2228872-89-5
    • Inchi: 1S/C10H7ClF2/c1-3-6(2)9-7(12)4-5-8(13)10(9)11/h1,4-6H,2H3
    • InChI Key: RTNYOTUFWGALCK-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C(C#C)C)F)F

Computed Properties

  • Exact Mass: 200.0204342g/mol
  • Monoisotopic Mass: 200.0204342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0Ų

2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene Pricemore >>

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Additional information on 2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene

Comprehensive Introduction to 2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene (CAS No. 2228872-89-5)

2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene (CAS No. 2228872-89-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the class of halogenated aromatic hydrocarbons, featuring a difluorobenzene core substituted with a chloro group and a but-3-yn-2-yl side chain. Its molecular formula is C10H7ClF2, and it exhibits a molecular weight of 200.61 g/mol. The presence of both fluorine and chlorine atoms in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for fluorinated aromatic compounds like 2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene has surged, driven by their applications in drug discovery and material science. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and functional materials. The compound's alkynyl group offers opportunities for click chemistry reactions, a popular topic in modern organic synthesis. This aligns with the growing trend of green chemistry, where efficient and sustainable synthetic methods are prioritized.

The synthesis of 2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene typically involves palladium-catalyzed cross-coupling reactions, a technique widely discussed in academic and industrial circles. Its CAS No. 2228872-89-5 is frequently searched in chemical databases, reflecting its relevance in high-throughput screening and medicinal chemistry. Users often inquire about its solubility, stability, and handling precautions, which are critical for laboratory applications. Notably, the compound's lipophilicity and electronic effects make it a subject of interest for structure-activity relationship (SAR) studies.

From an SEO perspective, keywords such as "difluorobenzene derivatives", "halogenated benzene synthesis", and "alkynyl-substituted aromatics" are highly relevant to this compound. These terms resonate with researchers exploring bioisosteres or proteolysis-targeting chimeras (PROTACs), two hot topics in drug development. Additionally, the compound's potential role in organic electronics and photovoltaic materials aligns with the increasing focus on renewable energy solutions.

In summary, 2-(but-3-yn-2-yl)-3-chloro-1,4-difluorobenzene (CAS No. 2228872-89-5) is a versatile chemical entity with broad applications in cutting-edge research. Its structural modularity and reactivity make it a valuable tool for scientists working on innovative therapeutics and advanced materials. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in chemical innovation.

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